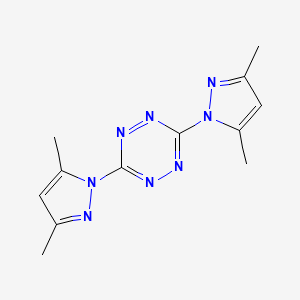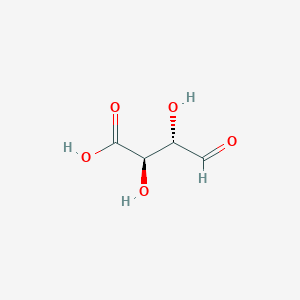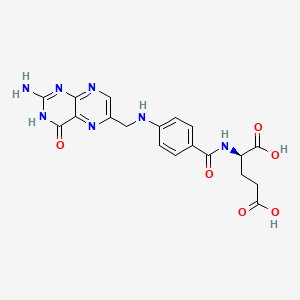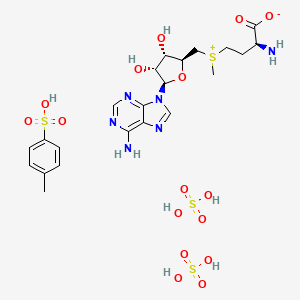
2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is a chemical compound with the molecular formula C16H17F2N3O6S and a molecular weight of 417.38 . It is an intermediate in the synthesis of Gemcitabine metabolites .
Synthesis Analysis
The synthesis of 2’-Deoxy-2’,2’-difluorocytidine involves several steps. It undergoes conversion into its active form called 2′,2′-difluorodeoxycytidine triphosphate (dFdCTP) by the enzyme deoxycytidine kinase . The synthesis process also involves the abstraction of H3’ to give an allylic radical that captures a hydrogen atom and decomposes to an active alkylating furanone species .Molecular Structure Analysis
The molecular structure of 2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is represented by the molecular formula C16H17F2N3O6S .Chemical Reactions Analysis
The chemical reactions involving 2’-Deoxy-2’,2’-difluorocytidine are complex. It is integrated into DNA, where it terminates the chain and inhibits DNA synthesis . Furthermore, it inhibits RNA synthesis by targeting the enzyme ribonucleotide reductase .Physical And Chemical Properties Analysis
2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is an off-white solid . It is soluble in DCM and Methanol .Mécanisme D'action
The mechanism of action of 2’-Deoxy-2’,2’-difluorocytidine involves its conversion into its active form, 2′,2′-difluorodeoxycytidine triphosphate (dFdCTP), by the enzyme deoxycytidine kinase . Once converted, it is integrated into DNA, where it terminates the chain and inhibits DNA synthesis . It also inhibits RNA synthesis by targeting the enzyme ribonucleotide reductase .
Propriétés
| { "Design of the Synthesis Pathway": [ "The synthesis of 2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate) involves the conversion of 2'-Deoxy-2',2'-difluorocytidine to its 5'-monophosphate derivative, followed by the reaction with 4-methylbenzenesulfonyl chloride to form the final product.", "The synthesis pathway involves protection of the hydroxyl group at the 3'-position of 2'-Deoxy-2',2'-difluorocytidine, followed by phosphorylation at the 5'-position, and subsequent reaction with 4-methylbenzenesulfonyl chloride to obtain the final product." ], "Starting Materials": [ "2'-Deoxy-2',2'-difluorocytidine", "Triethylamine", "Di-tert-butyl dicarbonate", "Tetra-n-butylammonium fluoride", "Tetrabutylammonium hydrogen sulfate", "Methanol", "Sodium phosphate dibasic heptahydrate", "4-Methylbenzenesulfonyl chloride" ], "Reaction": [ "Step 1: Protection of the 3'-hydroxyl group of 2'-Deoxy-2',2'-difluorocytidine using di-tert-butyl dicarbonate in the presence of triethylamine.", "Step 2: Deprotection of the 5'-hydroxyl group using tetra-n-butylammonium fluoride in methanol.", "Step 3: Phosphorylation of the 5'-hydroxyl group using tetrabutylammonium hydrogen sulfate and sodium phosphate dibasic heptahydrate.", "Step 4: Reaction of the 5'-monophosphate derivative with 4-methylbenzenesulfonyl chloride in the presence of triethylamine to form 2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate)." ] } | |
Numéro CAS |
1151528-53-8 |
Formule moléculaire |
C₁₆H₁₇F₂N₃O₆S |
Poids moléculaire |
417.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)
![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)




![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)

